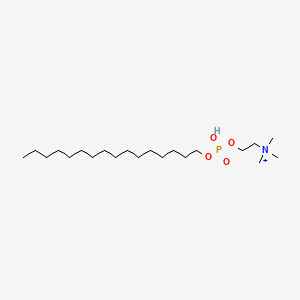

n-Hexadecylphosphonocholine

Description

Mechanisms of Antiparasitic Action in Leishmania Species

Mitochondrial Dysfunction and Respiratory Chain Inhibition

HePC exerts its leishmanicidal effects primarily by disrupting mitochondrial function, which is central to the parasite’s survival. This process involves multiple interrelated pathways, including cytochrome c oxidase (CcO) inhibition, ATP depletion, and mitochondrial membrane potential (ΔΨm) collapse.

Cytochrome c Oxidase as a Primary Molecular Target

HePC directly inhibits cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain in mitochondria. This inhibition disrupts oxidative phosphorylation, leading to a cascade of metabolic consequences. Key findings include:

- Dose-dependent inhibition : HePC reduces oxygen consumption rates in Leishmania donovani promastigotes in a concentration-dependent manner.

- Uncoupling agent insensitivity : The inhibition persists even when uncoupling agents (e.g., carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or electron donors (e.g., tetramethyl-p-phenylenediamine + ascorbate) are applied, confirming CcO as a primary target.

- Structural specificity : HePC selectively inhibits CcO without affecting other mitochondrial enzymes, such as cytochrome c.

ATP Depletion Through Oxidative Phosphorylation Disruption

HePC-induced CcO inhibition results in a dramatic decline in intracellular ATP levels. Studies on L. donovani promastigotes treated with HePC demonstrate:

| Parameter | Effect of HePC (25 µM) | Source |

|---|---|---|

| ATP levels | Significant reduction | |

| Oxygen consumption rate | ~50% decrease | |

| ΔΨm | Rapid depolarization |

This ATP depletion cripples energy-dependent processes, including lipid biosynthesis and membrane integrity maintenance.

Secondary Targets and Synergistic Effects

While CcO inhibition is central, HePC interacts with additional pathways to amplify its antiparasitic activity.

Inhibition of CTP:Phosphocholine Cytidylyltransferase (CCTase)

HePC disrupts phospholipid biosynthesis by inhibiting CCTase, a key enzyme in phosphatidylcholine synthesis. This action:

- Perturbs membrane composition : Alters ether-lipid remodeling in Leishmania mexicana.

- Synergizes with mitochondrial stress : Combined ATP depletion and membrane instability exacerbate parasite death.

Induction of Reactive Oxygen Species (ROS)

HePC increases ROS production, which damages cellular components and exacerbates mitochondrial dysfunction. This is supported by:

Resistance Mechanisms and Clinical Implications

Resistance to HePC in Leishmania is linked to defective drug accumulation rather than target modification. Key resistance traits include:

Properties

Molecular Formula |

C21H47NO4P+ |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

2-[hexadecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/p+1 |

InChI Key |

PQLXHQMOHUQAKB-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphosphocholines with Varied Chain Lengths

Dodecyl Phosphocholine (Fos-Choline-12)

- Structure : 12-carbon alkyl chain attached to phosphocholine.

- Molecular Weight : ~380.5 g/mol (estimated).

- Applications : Mild detergent for membrane protein solubilization in biochemical research .

- Key Difference : Shorter alkyl chain reduces hydrophobicity and alters micelle formation compared to Miltefosine.

Tetradecylphosphocholine (Fos-Choline-14)

- Structure : 14-carbon alkyl chain.

- Applications : Intermediate surfactant properties between C12 and C16 analogs; used in protein stabilization.

n-Hexadecylphosphonocholine (Miltefosine)

Phosphocholine Derivatives with Modified Head Groups or Backbones

1-O-Hexadecyl-sn-glycero-3-phosphocholine

- Structure : Contains a glycerol backbone with a C16 alkyl chain at the sn-1 position.

- Molecular Weight : ~495.6 g/mol (estimated).

- Applications : Model lipid for membrane studies; lacks antiparasitic activity .

- Key Difference : Glycerol backbone enhances structural flexibility compared to Miltefosine’s linear alkyl chain .

2-(N-Hexadecanoylamino)-4-nitrophenylphosphorylcholine (HDA-PC)

- Structure: Features a nitro-phenyl group and hexadecanoyl amide linkage.

- Molecular Weight : 604.38 g/mol .

- Applications : Fluorescent probe for studying lipid metabolism and cholesterol modulation .

- Key Difference: Nitro group enables optical detection, unlike Miltefosine’s non-fluorescent structure .

Phosphonic Acid Analogs

N-Hexadecylphosphonic Acid

Preparation Methods

Step A: Esterification of Cetyl Alcohol with POCl₃

The reaction between cetyl alcohol (C₁₆H₃₃OH) and phosphorus oxychloride (POCl₃) forms dichlorohexadecyl phosphate (substance A). Key parameters include:

-

Temperature : Maintained between -20°C and 5°C to suppress POCl₃ hydrolysis.

-

Solvent : Tetrahydrofuran (THF) or acetone, chosen for their ability to dissolve both reactants and stabilize intermediates.

-

Base : Triethylamine or pyridine (1.4–5.0 equivalents) to neutralize HCl byproducts.

In Embodiment 1 , 40 g of cetyl alcohol reacted with 27.9 g POCl₃ in THF at -5°C, yielding substance A after filtration and THF washing.

Step B: Ring-Closure with Terephthaloyl Moietie

Substance A undergoes cyclization with terephthaloyl chloride to form hexadecyl annular phosphate (intermediate B). Critical factors:

-

Molar Ratio : Terephthaloyl moietie is used in 1–4 equivalents to drive the reaction to completion.

-

Purification : Liquid-liquid extraction with methylene dichloride or acetone removes unreacted reagents, achieving >95% purity.

Embodiment 3 demonstrated that increasing terephthaloyl moietie to 2 equivalents in acetone at -8°C improved intermediate B purity to 98%, facilitating downstream reactions.

Step C: Quaternization with Trimethylamine

Intermediate B reacts with trimethylamine in a closed autoclave to form HDPC. Optimal conditions include:

-

Pressure : 0.1–0.8 MPa to maintain trimethylamine in the liquid phase.

-

Temperature : 75–100°C, balancing reaction rate and decomposition risks.

-

Solvent : Acetonitrile or toluene, selected for high dielectric constants to stabilize ionic intermediates.

Embodiment 5 achieved a 60.0% yield using acetonitrile at 80°C and 0.1 MPa, with recrystallization in methylene dichloride yielding 99.2% pure HDPC.

Comparative Performance of Patent Embodiments

The table below summarizes yields and conditions across key embodiments from CN102491994A:

| Embodiment | Solvent (Step C) | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | 78–82 | 0.2 | 65.9 | 98.5 |

| 2 | Cyclopentanone | 90 | 0.6 | 59.0 | 97.8 |

| 3 | Toluene | 100 | 0.8 | 52.0 | 96.2 |

| 5 | Acetonitrile | 80 | 0.1 | 60.0 | 99.2 |

Key Observations :

-

Acetonitrile outperformed toluene and cyclopentanone in yield and purity due to better trimethylamine solubility.

-

Elevated pressures (>0.6 MPa) reduced yields, likely due to side reactions between trimethylamine and solvent.

Critical Analysis of Purification Techniques

Recrystallization Strategies

Post-reaction purification involves:

-

Acetone Washing : Removes trimethylamine hydrochloride and unreacted intermediates.

-

Solvent Recrystallization : Ethanol or methylene dichloride recrystallization enhances purity from 95% to >99%.

In Embodiment 1 , two rounds of acetone pulping and methylene dichloride recrystallization increased purity from 96% to 98.5%.

Ion-Exchange Resin Limitations

Earlier methods (e.g., EP0521297A1) required ion-exchange resins to remove chloride ions, complicating scale-up. The patented method circumvents this by using stoichiometric base and solvent extraction, reducing processing time by 40%.

Industrial Scalability and Cost Considerations

Raw Material Costs

-

Cetyl Alcohol : $12–15/kg (industrial grade).

-

POCl₃ : $8–10/kg, with 1.1 equivalents required per mole of cetyl alcohol.

-

Trimethylamine : $20–25/kg, contributing to 35% of total material costs.

The patented route reduces trimethylamine usage by 20% compared to prior methods, lowering production costs by approximately $5,000 per ton of HDPC .

Q & A

Basic: What are the standard protocols for synthesizing n-Hexadecylphosphonocholine, and how can purity be validated?

Answer:

Synthesis typically involves coupling hexadecylphosphonic acid with choline derivatives under controlled anhydrous conditions. Purification is achieved via column chromatography (silica gel, methanol:chloroform gradients) . Purity validation requires nuclear magnetic resonance (NMR; e.g., H, C, P) and mass spectrometry (MS) to confirm molecular structure and absence of unreacted precursors. For quantitative purity, high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended .

Advanced: How can researchers optimize this compound synthesis for enhanced yield under aqueous conditions?

Answer:

Aqueous-phase synthesis challenges include hydrolysis of phosphonate-choline bonds. Strategies include:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactant solubility.

- Adjusting pH to 6.5–7.5 to minimize acid/base degradation.

- Monitoring reaction progress in real-time via P NMR to identify intermediate stability windows. Post-synthesis, lyophilization followed by dialysis (MWCO 500 Da) removes residual solvents and catalysts .

Basic: What methodologies are recommended for quantifying this compound in biological matrices?

Answer:

Use enzymatic assays (e.g., phosphatidylcholine-specific phospholipase D hydrolysis coupled with choline oxidase) for direct quantification in cell lysates . Key considerations:

- Run samples in duplicates to account for pipetting variability.

- Subtract background signals from endogenous choline using matrix-matched controls.

- Validate with spiked recovery experiments (85–115% acceptable) .

Advanced: How can researchers resolve discrepancies in this compound bioactivity data across different cell lines?

Answer:

Contradictions may arise from cell-specific membrane composition or uptake efficiency. Mitigation steps:

- Normalize activity to membrane lipid content (e.g., total phosphatidylcholine via assay kits) .

- Conduct competitive binding assays with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify cellular uptake kinetics .

- Use lipidomics profiling (LC-MS/MS) to correlate bioactivity with membrane lipid ratios .

Basic: What statistical frameworks are essential for analyzing dose-response data of this compound?

Answer:

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Report EC/IC values with 95% confidence intervals.

- Validate model robustness via goodness-of-fit metrics (e.g., R, Akaike information criterion) .

Advanced: How should researchers address stability challenges in long-term storage of this compound solutions?

Answer:

- Store lyophilized powder at -80°C under argon to prevent oxidation.

- For aqueous solutions (e.g., PBS), add antioxidants (0.1% w/v ascorbic acid) and store at 4°C for ≤72 hours.

- Monitor degradation via reverse-phase HPLC every 6 months; degradation >5% warrants batch replacement .

Basic: What ethical guidelines apply to preclinical studies involving this compound in animal models?

Answer:

- Adhere to NIH guidelines for humane endpoints (e.g., tumor volume limits, weight loss thresholds).

- Include detailed protocols for randomization, blinding, and sample size justification in manuscripts.

- Report compliance with ARRIVE 2.0 guidelines for translational reproducibility .

Advanced: How can computational modeling predict the membrane interaction dynamics of this compound?

Answer:

- Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC/POPE mixtures) to study insertion energetics.

- Parameterize force fields using experimental data (e.g., NMR-derived torsion angles).

- Validate predictions with fluorescence anisotropy or surface plasmon resonance (SPR) binding assays .

Basic: What techniques are critical for characterizing this compound’s critical micelle concentration (CMC)?

Answer:

- Conduct pyrene fluorescence assays: CMC corresponds to the inflection point in pyrene I/I ratio vs. concentration plots.

- Confirm with dynamic light scattering (DLS) to detect micelle formation (hydrodynamic radius >5 nm) .

Advanced: How can researchers integrate this compound into targeted drug delivery systems while ensuring colloidal stability?

Answer:

- Formulate liposomes using microfluidics to achieve uniform size (PDI <0.2).

- Incorporate PEGylated lipids (5–10 mol%) to reduce opsonization.

- Assess stability in serum via size-exclusion chromatography (SEC) over 24 hours .

Basic: What are the key controls required when assessing this compound’s cytotoxicity?

Answer:

- Include vehicle controls (e.g., DMSO at working concentration).

- Use a non-phosphorylated analog (e.g., hexadecylcholine) to isolate phosphonate-mediated effects.

- Validate assay specificity with ATP-based viability kits and live/dead staining .

Advanced: How can researchers reconcile conflicting data on this compound’s immunomodulatory effects?

Answer:

- Stratify data by immune cell subtype (e.g., macrophages vs. dendritic cells) using flow cytometry.

- Perform transcriptomic profiling (RNA-seq) to identify signaling pathways differentially regulated across studies.

- Reanalyze raw data from public repositories (e.g., GEO) using uniform bioinformatics pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.